molecular formula C17H13NO5 B3907120 methyl 4-[3-(3-nitrophenyl)-3-oxo-1-propen-1-yl]benzoate

methyl 4-[3-(3-nitrophenyl)-3-oxo-1-propen-1-yl]benzoate

Cat. No.: B3907120
M. Wt: 311.29 g/mol
InChI Key: IYVDCUIESZBAJL-JXMROGBWSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule. The IUPAC name is a systematic method of naming chemical substances based on their structure .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the products formed, and the conditions required for the reactions are all part of this analysis .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level to produce a certain effect. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information .

Properties

IUPAC Name

methyl 4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-23-17(20)13-8-5-12(6-9-13)7-10-16(19)14-3-2-4-15(11-14)18(21)22/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVDCUIESZBAJL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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